molecular formula C29H24ClNO10 B10775758 Kibdelone A

Kibdelone A

Cat. No.: B10775758
M. Wt: 582.0 g/mol
InChI Key: VXXQRIDYOXHDCN-MZFXBISCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kibdelone A is a bioactive heterocyclic polyketide produced by a rare soil actinomycete, Kibdelosporangium sp (MST-108465)This compound is known for its significant antibacterial and nematocidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Kibdelone A has been accomplished using several key steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Kibdelone A undergoes various chemical reactions, including:

    Oxidation: Air oxidation and quinone/hydroquinone redox transformations.

    Reduction: Reduction using sodium dithionite.

    Substitution: Halo-Michael aldol reactions

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Kibdelone A has several scientific research applications:

    Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.

    Biology: Investigated for its potent cytotoxic effects on human tumor cell lines.

    Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity.

Mechanism of Action

The exact mechanism of action of Kibdelone A is not fully understood. it is believed to involve:

Comparison with Similar Compounds

Properties

Molecular Formula

C29H24ClNO10

Molecular Weight

582.0 g/mol

IUPAC Name

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone

InChI

InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1

InChI Key

VXXQRIDYOXHDCN-MZFXBISCSA-N

Isomeric SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl

Canonical SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.